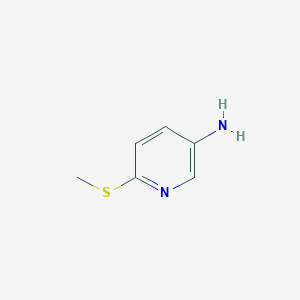

6-(Methylthio)pyridin-3-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

6-methylsulfanylpyridin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2S/c1-9-6-3-2-5(7)4-8-6/h2-4H,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BEMNZDZGBAGRAT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NC=C(C=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30437406 | |

| Record name | 6-(methylsulfanyl)pyridin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30437406 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29958-08-5 | |

| Record name | 6-(methylsulfanyl)pyridin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30437406 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-(methylsulfanyl)pyridin-3-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

6-(Methylthio)pyridin-3-amine chemical properties

An In-Depth Technical Guide to 6-(Methylthio)pyridin-3-amine (CAS: 29958-08-5): Properties, Synthesis, and Applications

Introduction

This compound is a heterocyclic organic compound featuring a pyridine core, a structure of significant interest in medicinal chemistry. As a substituted aminopyridine, it serves as a versatile and highly valuable building block in the synthesis of complex molecules, particularly in the field of drug discovery. Its strategic placement of a nucleophilic amino group and a chemically malleable methylthio group makes it a sought-after intermediate for developing targeted therapeutics, most notably kinase inhibitors. This guide provides a senior application scientist's perspective on its core chemical properties, reactivity, synthesis, and practical applications, offering insights grounded in established chemical principles.

Physicochemical and Spectroscopic Profile

Understanding the fundamental properties of a chemical building block is paramount for its effective use in synthesis and development. The data presented here are a consolidation of known properties and scientifically grounded predictions.

Core Chemical Properties

The essential physicochemical data for this compound are summarized below. These parameters are critical for reaction planning, purification, and formulation.

| Property | Value | Source/Comment |

| CAS Number | 29958-08-5 | [1] |

| Molecular Formula | C₆H₈N₂S | [2][3] |

| Molecular Weight | 154.23 g/mol | [4] |

| Appearance | Expected to be a solid at room temperature | Based on similar aminopyridine structures |

| Classification | Heterocyclic Building Block; Pyridine; Sulfide; Amine | [1] |

| Storage | Store at 2-8°C in a cool, dry place | [5][6] |

Spectroscopic Characterization (The Scientist's Fingerprint)

Spectroscopic analysis provides an unambiguous structural confirmation. The following sections detail the expected spectral signatures for this compound, explaining the causal relationship between its structure and its spectral output.

Infrared (IR) Spectroscopy The IR spectrum is invaluable for identifying key functional groups. For this molecule, the primary amine is the most prominent feature.

-

N-H Stretching: As a primary amine, it will exhibit two characteristic sharp to medium absorption bands in the 3300-3500 cm⁻¹ region, corresponding to the asymmetric and symmetric N-H stretching vibrations.[7][8] This doublet is a clear differentiator from secondary amines (one band) and tertiary amines (no bands in this region).[7]

-

Aromatic C-H Stretching: A signal just above 3000 cm⁻¹ indicates C-H bonds on the aromatic pyridine ring.

-

C=C and C=N Stretching: Absorptions in the 1500-1600 cm⁻¹ range are characteristic of the aromatic pyridine ring.

-

C-N Stretching: This will appear in the 1250-1350 cm⁻¹ region.

Nuclear Magnetic Resonance (NMR) Spectroscopy NMR provides detailed information about the carbon-hydrogen framework.

-

¹H NMR:

-

Amine Protons (NH₂): A broad singlet is expected, with a chemical shift that can vary significantly (typically 2-5 ppm) depending on solvent and concentration. This signal will disappear upon the addition of D₂O, a classic test for labile protons.[7][8]

-

Aromatic Protons (3H): The three protons on the pyridine ring will appear in the aromatic region (typically 6.5-8.5 ppm). Their specific shifts and coupling patterns (doublets, doublet of doublets) will depend on their position relative to the nitrogen and the other substituents.

-

Methyl Protons (SCH₃): A sharp, distinct singlet integrating to three protons will be observed, typically in the 2.2-2.6 δ range.[7] This signal is a reliable indicator of the methylthio group.

-

-

¹³C NMR:

-

Six distinct signals are expected for the six unique carbon atoms in the molecule.

-

The carbons attached to the electronegative nitrogen and sulfur atoms (C3, C6) will be deshielded and appear further downfield.

-

The methyl carbon of the SCH₃ group will appear upfield, typically in the 15-25 ppm range.

-

Mass Spectrometry (MS) Mass spectrometry confirms the molecular weight and can provide fragmentation data to further support the structure.

-

Nitrogen Rule: The molecule contains two nitrogen atoms (an even number), so its molecular ion peak (M⁺) will have an even mass-to-charge ratio, consistent with its molecular weight of ~154 g/mol .[7]

Synthesis and Reactivity

The utility of this compound stems from the distinct reactivity of its functional groups.

Plausible Synthetic Workflow

While multiple synthetic routes exist for substituted pyridines, a common and logical approach involves the functionalization of a pre-existing pyridine ring followed by the introduction of the amine. A plausible and efficient laboratory-scale synthesis would proceed via a nucleophilic aromatic substitution followed by a nitro group reduction.

Workflow Description:

-

Step 1: Thiolation. Starting with 2-chloro-5-nitropyridine, a nucleophilic aromatic substitution reaction is performed using sodium thiomethoxide (NaSMe). The electron-withdrawing nitro group activates the chlorine at the 2-position (equivalent to the 6-position) for displacement, yielding 2-(methylthio)-5-nitropyridine.

-

Step 2: Nitro Group Reduction. The intermediate is then subjected to reduction. A variety of reagents can be used, such as tin(II) chloride (SnCl₂) in acidic media, catalytic hydrogenation (H₂/Pd-C), or iron powder in acetic acid. These methods are effective at selectively reducing the nitro group to a primary amine without affecting the thioether or the pyridine ring, yielding the final product.

Caption: A plausible two-step synthesis of this compound.

The Chemistry of the Functional Groups

The molecule's reactivity is a composite of its three key components: the amine, the pyridine ring, and the methylthio group.

Caption: Reactivity profile of this compound.

-

The Nucleophilic Amine: The amino group at the 3-position is the primary site of nucleophilic reactivity. It readily participates in reactions essential for building larger molecular scaffolds, such as amide bond formation (acylation), N-alkylation, and palladium-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amination).[9][10] This reactivity is fundamental to its role as a building block.

-

The Pyridine Ring: The nitrogen atom within the pyridine ring is basic and can be protonated to form salts, a property often exploited to enhance the aqueous solubility of drug candidates. It also serves as a hydrogen bond acceptor, which is a critical interaction in enzyme-inhibitor binding.

-

The Versatile Methylthio Group: The thioether is not merely a passive substituent. It can be selectively oxidized to the corresponding sulfoxide or sulfone using agents like hydrogen peroxide or m-CPBA.[11] This transformation is a powerful tool for medicinal chemists, as it drastically alters the group's electronic properties and hydrogen bonding capacity, allowing for the fine-tuning of a drug's potency, selectivity, and pharmacokinetic profile.

Applications in Drug Discovery

The aminopyridine scaffold is a well-established pharmacophore in modern drug design.[12] this compound is particularly relevant to the development of kinase inhibitors, a major class of cancer therapeutics.

-

A "Hinge-Binding" Scaffold: In many kinase inhibitors, the aminopyridine moiety acts as a "hinge-binder." The pyridine nitrogen and the exocyclic amino group form two critical hydrogen bonds with the backbone of the kinase hinge region, anchoring the inhibitor in the ATP-binding site.

-

Vector for Further Synthesis: The amino group serves as the attachment point for other fragments of the inhibitor, which are designed to occupy adjacent pockets of the enzyme, thereby conferring potency and selectivity. The synthesis of advanced intermediates for drugs like Imatinib and Nilotinib often involves coupling reactions at the amino group of similar scaffolds.[13]

-

Modulation of Physicochemical Properties: The methylthio group and its oxidized derivatives (sulfoxide, sulfone) provide a means to modulate the molecule's properties. For example, converting the thioether to a more polar sulfone can improve solubility and introduce new hydrogen bonding interactions with the target protein.

Safety and Handling

As with any laboratory chemical, proper handling of this compound is essential. The following guidelines are based on data for similar chemical structures.

| Aspect | Recommendation | Reference |

| Personal Protective Equipment (PPE) | Wear protective gloves, chemical safety goggles, and a lab coat. | [14][15] |

| Handling | Use only in a well-ventilated area or under a chemical fume hood. Avoid breathing dust or vapors. Wash hands thoroughly after handling. | [14][15] |

| Storage | Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents and strong acids. | [16][17] |

| Hazards | May be harmful if swallowed or in contact with skin. Causes skin and serious eye irritation. May cause respiratory irritation. | [2][3][15] |

| First Aid | Eyes: Rinse cautiously with water for several minutes. Skin: Wash with plenty of soap and water. Ingestion: Call a poison center or doctor if you feel unwell. | [16] |

Conclusion

This compound is more than just a chemical intermediate; it is a strategically designed building block that offers a convergence of desirable features for modern chemical synthesis. The interplay between its nucleophilic amine, its hinge-binding pyridine core, and its tunable methylthio group provides researchers and drug development professionals with a powerful tool for constructing novel, high-value molecules. Its continued application in the synthesis of targeted therapeutics underscores its importance in the advancement of medicinal chemistry.

References

- 1. 29958-08-5|this compound|BLD Pharm [bldpharm.com]

- 2. americanelements.com [americanelements.com]

- 3. chemscene.com [chemscene.com]

- 4. 3-Pyridinemethanamine, 6-(methylthio)- | 680602-29-3 [chemicalbook.com]

- 5. 3-AMINO-6-METHYL-2-(METHYLTHIO)PYRIDINE | 217096-29-2 [amp.chemicalbook.com]

- 6. 3-AMINO-6-METHYL-2-(METHYLTHIO)PYRIDINE, CasNo.217096-29-2 Chemical Technology Co.,LTD(expird) China (Mainland) [aoen.lookchem.com]

- 7. 24.10 Spectroscopy of Amines - Organic Chemistry | OpenStax [openstax.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. rsc.org [rsc.org]

- 10. Amine Reactivity [www2.chemistry.msu.edu]

- 11. WO2013065064A1 - A process for preparation of l-(6-methylpyridin-3-yl)-2-[4-(meth.ylsulfonyi)phenyl]ethanone field of invention - Google Patents [patents.google.com]

- 12. benchchem.com [benchchem.com]

- 13. WO2021074138A1 - Synthesis of 6-methyl-n1-(4-(pyridin-3-yl)pyrimidin-2-yl)benzene-1,3-diamine - Google Patents [patents.google.com]

- 14. static.cymitquimica.com [static.cymitquimica.com]

- 15. sigmaaldrich.com [sigmaaldrich.com]

- 16. fishersci.com [fishersci.com]

- 17. fishersci.com [fishersci.com]

6-(Methylthio)pyridin-3-amine CAS number 29958-08-5

An In-Depth Technical Guide to 6-(Methylthio)pyridin-3-amine (CAS: 29958-08-5)

Abstract

This technical guide provides a comprehensive overview of this compound, CAS number 29958-08-5, a heterocyclic building block of increasing importance in medicinal chemistry and organic synthesis. The document delves into its physicochemical properties, spectroscopic profile, plausible synthetic routes, and characteristic reactivity. Furthermore, it explores its applications as a key intermediate in the development of complex molecular architectures and potential therapeutic agents. Safety protocols and handling guidelines are also detailed to ensure its proper use in a laboratory setting. This guide is intended to be a critical resource for scientists leveraging this versatile compound in their research and development endeavors.

Introduction and Molecular Overview

This compound is a substituted aminopyridine that serves as a valuable scaffold in the synthesis of novel compounds. Its structure incorporates three key features that define its utility: a basic pyridine ring, a nucleophilic primary amine, and a modifiable methylthio group. This unique combination of functional groups allows for multi-faceted chemical transformations, making it a strategic starting material for constructing diverse molecular libraries. Aminopyridine moieties are well-established pharmacophores in numerous biologically active compounds, and the presence of the methylthio group offers an additional vector for structural modification, such as oxidation to the corresponding sulfoxide or sulfone, which can significantly alter a molecule's physicochemical properties.[1]

Below is the chemical structure of this compound.

Caption: Chemical structure of this compound.

Physicochemical Properties and Spectroscopic Profile

The fundamental properties of this compound are summarized below. This data is crucial for its handling, reaction setup, and analytical characterization.

Table 1: Physicochemical Properties

| Property | Value | Source |

| CAS Number | 29958-08-5 | [2][3] |

| Molecular Formula | C₆H₈N₂S | [2][3][4] |

| Molecular Weight | 140.21 g/mol | [2] |

| SMILES | NC1=CN=C(SC)C=C1 | [2] |

| Synonyms | 6-(Methylsulfanyl)-3-pyridinamine, 2-(Methylthio)-5-aminopyridine | [3][4] |

| Storage Conditions | Inert atmosphere, room temperature, keep in a dark place | [2] |

Spectroscopic Characterization

Caption: A typical workflow for the structural confirmation of an organic molecule.

-

¹H NMR Spectroscopy : The proton NMR spectrum is expected to show distinct signals for the three aromatic protons on the pyridine ring, a broad singlet for the two amine (-NH₂) protons that may exchange with D₂O, and a sharp singlet around 2.5 ppm for the three protons of the methylthio (-SCH₃) group.

-

¹³C NMR Spectroscopy : The carbon NMR spectrum should display six signals: five for the sp²-hybridized carbons of the pyridine ring and one for the sp³-hybridized carbon of the methyl group.

-

Infrared (IR) Spectroscopy : Key vibrational bands would include N-H stretching for the primary amine (typically two bands in the 3300-3500 cm⁻¹ region), C-H stretching for the aromatic and methyl groups, C=C and C=N stretching vibrations for the pyridine ring (around 1400-1600 cm⁻¹), and C-S stretching vibrations at lower wavenumbers.[5]

-

Mass Spectrometry (MS) : The mass spectrum should exhibit a molecular ion peak [M]⁺ corresponding to its molecular weight of approximately 140.21 g/mol .[5]

Synthesis and Reactivity

Plausible Synthetic Pathway

While specific literature detailing the exact synthesis of this compound is sparse, a plausible and efficient route can be designed based on established methodologies for functionalizing pyridine rings. A common strategy involves the nucleophilic aromatic substitution of a suitable precursor followed by the reduction of a nitro group.

Caption: A plausible synthetic route to this compound.

Experimental Protocol: A Representative Synthesis

The following protocol is a generalized, field-proven methodology adapted for this specific target. Researchers must conduct their own risk assessment and optimization.

Step 1: Synthesis of 2-(Methylthio)-5-nitropyridine

-

To a solution of 2-chloro-5-nitropyridine (1.0 eq) in a suitable aprotic polar solvent like DMF or DMSO, add sodium thiomethoxide (1.1 eq) portion-wise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring the reaction progress by TLC.

-

Upon completion, quench the reaction by pouring the mixture into ice-water.

-

Extract the aqueous layer with an organic solvent such as ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to yield 2-(Methylthio)-5-nitropyridine.

Step 2: Synthesis of this compound

-

Dissolve the 2-(Methylthio)-5-nitropyridine (1.0 eq) from the previous step in a solvent mixture, such as ethanol and water.

-

Add iron powder (5.0 eq) and a catalytic amount of ammonium chloride or acetic acid.

-

Heat the mixture to reflux (approx. 80-90 °C) and stir vigorously for 2-4 hours until the starting material is consumed (monitored by TLC).

-

Cool the reaction mixture to room temperature and filter it through a pad of Celite to remove the iron salts.

-

Concentrate the filtrate under reduced pressure to remove the solvent.

-

Neutralize the residue with a saturated solution of sodium bicarbonate and extract the product with ethyl acetate or dichloromethane (3x).

-

Dry the combined organic layers, concentrate, and purify by chromatography or recrystallization to obtain the final product, this compound.

Core Reactivity

The utility of this compound stems from the distinct reactivity of its functional groups:

-

Amine Group : As a primary aromatic amine, it readily undergoes N-acylation, N-alkylation, reductive amination, and diazotization reactions. Crucially, it is an excellent nucleophile for transition-metal-catalyzed cross-coupling reactions, such as Buchwald-Hartwig amination, to form C-N bonds.[6]

-

Pyridine Nitrogen : The lone pair on the pyridine nitrogen atom imparts basicity and allows it to act as a ligand for metal catalysts.

-

Methylthio Group : This group can be selectively oxidized to a sulfoxide (-SOCH₃) or a sulfone (-SO₂CH₃) using reagents like m-CPBA or hydrogen peroxide.[7][8] This transformation is a key strategy in drug design to modulate polarity, solubility, and metabolic stability.

Applications in Drug Discovery and Organic Synthesis

This compound is not merely an inert scaffold but an active participant in the construction of complex, high-value molecules. Its trifunctional nature allows for sequential and regioselective modifications, making it a powerful intermediate.

-

Kinase Inhibitor Scaffolds : The aminopyridine core is prevalent in many kinase inhibitors. The amine group can form critical hydrogen bonds within the ATP-binding pocket of kinases, while the rest of the molecule can be elaborated to achieve potency and selectivity. The synthesis of Nilotinib, a Bcr-Abl tyrosine kinase inhibitor, involves related aminopyrimidine intermediates.[9]

-

COX-2 Inhibitors : The synthesis of certain COX-2 inhibitors involves intermediates where a substituted pyridine ring is coupled to a (methylsulfonyl)phenyl moiety.[8] The methylthio group in the title compound is a direct precursor to the required methylsulfonyl group via oxidation.

-

Heterocyclic Chemistry : It serves as a versatile starting material for synthesizing fused heterocyclic systems through annulation reactions involving the amine and an adjacent ring position.

Caption: Role of this compound as a versatile synthetic hub.

Safety, Handling, and Storage

Proper handling of this compound is essential to ensure laboratory safety. The compound is classified with several hazards, and appropriate precautions must be taken.

Table 2: GHS Hazard and Precautionary Information

| Category | Code | Statement |

| Hazard Statements | H302 | Harmful if swallowed.[2] |

| H312 | Harmful in contact with skin.[2] | |

| H315 | Causes skin irritation.[2] | |

| H319 | Causes serious eye irritation.[2] | |

| H332 | Harmful if inhaled.[2] | |

| H335 | May cause respiratory irritation.[2] | |

| Precautionary Statements | P261 | Avoid breathing dust/fume/gas/mist/vapours/spray.[2] |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection.[2] | |

| P301+P312 | IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.[2] | |

| P302+P352 | IF ON SKIN: Wash with plenty of soap and water.[2] | |

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2] |

Handling and Personal Protective Equipment (PPE)

-

Engineering Controls : Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.

-

Eye and Face Protection : Wear chemical safety goggles or a face shield that complies with OSHA's 29 CFR 1910.133 or European Standard EN166.[10][11]

-

Skin Protection : Wear appropriate chemical-resistant gloves (e.g., nitrile) and a lab coat. Avoid all skin contact.[11]

-

Respiratory Protection : If handling outside a fume hood or if dust is generated, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[11]

-

General Hygiene : Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.

Storage

Store the compound in a tightly sealed container in a cool, dry, and dark place under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation.[2]

References

- 1. benchchem.com [benchchem.com]

- 2. arctomsci.com [arctomsci.com]

- 3. This compound | 29958-08-5 [sigmaaldrich.com]

- 4. 6-methylsulfanylpyridin-3-amine - CAS:29958-08-5 - 广州甄皓贸易有限公司官网 [zhenhaomall.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. rsc.org [rsc.org]

- 7. A Process For Preparation Of 1 (6 Methylpyridin 3 Yl) 2 [4 [quickcompany.in]

- 8. WO2013065064A1 - A process for preparation of l-(6-methylpyridin-3-yl)-2-[4-(meth.ylsulfonyi)phenyl]ethanone field of invention - Google Patents [patents.google.com]

- 9. WO2021074138A1 - Synthesis of 6-methyl-n1-(4-(pyridin-3-yl)pyrimidin-2-yl)benzene-1,3-diamine - Google Patents [patents.google.com]

- 10. fishersci.com [fishersci.com]

- 11. fishersci.com [fishersci.com]

6-(Methylthio)pyridin-3-amine molecular structure and IUPAC name

An In-depth Technical Guide to 6-(Methylthio)pyridin-3-amine: Structure, Synthesis, and Applications in Drug Discovery

Abstract

This compound is a heterocyclic building block of significant interest to the pharmaceutical and chemical research sectors. As a substituted aminopyridine, it belongs to a class of compounds widely recognized for their versatile applications in organic synthesis and their prevalence as core scaffolds in a multitude of biologically active molecules.[1] This technical guide provides a comprehensive analysis of this compound, detailing its molecular structure, physicochemical properties, a robust and logical synthetic pathway, and its potential applications in modern drug development, particularly in the design of kinase inhibitors. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this compound in their scientific endeavors.

Molecular Identity and Physicochemical Properties

The foundational step in utilizing any chemical entity is a thorough understanding of its fundamental structure and properties.

IUPAC Name and Registry Information

Molecular Structure

The structure of this compound consists of a pyridine ring substituted at the 3-position with an amine group (-NH₂) and at the 6-position with a methylthio group (-SCH₃).

-

SMILES : Nc1cncc(Sc1)C[2]

-

InChI : InChI=1S/C6H8N2S/c1-9-6-3-2-5(7)4-8-6/h2-4H,7H2,1H3

Physicochemical Data

The following table summarizes key physicochemical properties, which are critical for experimental design, including reaction setup, solvent selection, and purification.

| Property | Value | Reference |

| Molecular Weight | 140.21 g/mol | [2] |

| Appearance | Typically a solid (predicted) | |

| Boiling Point | Data not available | [2] |

| Storage Conditions | Keep in a dark place, under an inert atmosphere, at room temperature. | [2] |

| Purity | ≥99% (commercially available) |

Synthesis and Mechanistic Insights

While this compound is commercially available, understanding its synthesis is crucial for analog design and cost-effective scale-up. A logical and efficient synthetic route starting from common precursors is detailed below. The chosen strategy leverages two fundamental and high-yielding reactions in heterocyclic chemistry: nucleophilic aromatic substitution (SₙAr) and nitro group reduction.

Proposed Synthetic Workflow

The synthesis initiates with 2-chloro-5-nitropyridine, a readily available starting material. The electron-withdrawing nitro group strongly activates the chloro-substituent towards nucleophilic attack. The subsequent reduction of the nitro group is a standard transformation that is typically clean and efficient.

Caption: Proposed two-step synthesis of this compound.

Detailed Experimental Protocol

Step 1: Synthesis of 2-(Methylthio)-5-nitropyridine via SₙAr

-

To a stirred solution of 2-chloro-5-nitropyridine (1.0 eq) in anhydrous dimethylformamide (DMF, 0.5 M), add sodium thiomethoxide (1.2 eq) portion-wise at 0 °C under an inert nitrogen atmosphere.

-

Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by slowly adding ice-cold water.

-

Extract the aqueous mixture with ethyl acetate (3x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield 2-(Methylthio)-5-nitropyridine.

Causality: The choice of a polar aprotic solvent like DMF facilitates the SₙAr reaction by solvating the sodium cation without hindering the nucleophilicity of the thiomethoxide anion. The strong electron-withdrawing effect of the para-nitro group is essential for activating the 2-position for nucleophilic attack.

Step 2: Synthesis of this compound via Nitro Reduction

-

Dissolve the 2-(Methylthio)-5-nitropyridine (1.0 eq) from Step 1 in ethanol (0.2 M).

-

Add tin(II) chloride dihydrate (SnCl₂·2H₂O) (4-5 eq) to the solution.

-

Heat the mixture to reflux (approximately 78 °C) and maintain for 2-3 hours, monitoring by TLC until the starting material is consumed.

-

Cool the reaction mixture to room temperature and carefully neutralize with a saturated aqueous solution of sodium bicarbonate.

-

Filter the resulting suspension through a pad of celite to remove tin salts.

-

Extract the filtrate with ethyl acetate (3x volumes).

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the final product, this compound.

Self-Validation: The final compound should be characterized by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its identity and purity against reference data. Purity can be further quantified using HPLC.

Role in Medicinal Chemistry and Drug Development

The this compound scaffold is a valuable asset in drug discovery due to the privileged nature of the aminopyridine core and the unique properties of the methylthio substituent.

The Aminopyridine Scaffold: A Privileged Pharmacophore

Aminopyridines are foundational structures in medicinal chemistry.[1] The pyridine nitrogen acts as a hydrogen bond acceptor, while the amino group serves as a hydrogen bond donor. This dual functionality allows these scaffolds to form critical interactions within the binding pockets of biological targets, such as enzymes and receptors. The 6-chloropyridin-3-amine scaffold, a close analog, is a well-established building block for a multitude of kinase inhibitors targeting oncogenic signaling pathways.[4]

Application as a Building Block for Kinase Inhibitors

Kinase inhibitors are a cornerstone of modern targeted cancer therapy. Many approved drugs, such as Imatinib and Nilotinib, feature aminopyrimidine or aminopyridine cores that anchor the molecule into the ATP-binding site of the target kinase.[5] this compound can be used analogously, for instance, in a Buchwald-Hartwig or Suzuki coupling reaction to synthesize more complex derivatives that can function as kinase inhibitors.

The methylthio group (-SCH₃) offers several advantages over a chloro or methyl group:

-

Metabolic Handle: The sulfur atom can be oxidized in vivo to the corresponding sulfoxide (-SOCH₃) or sulfone (-SO₂CH₃). These metabolites often have different solubility, cell permeability, and target-binding profiles, providing a mechanism for metabolic modulation of the drug's properties.

-

Structural Diversity: The sulfur can be a key binding element itself, participating in non-covalent interactions within a protein active site.

-

Synthetic Versatility: It serves as a precursor for more complex modifications if needed.

Conceptual Kinase Inhibition Pathway

A hypothetical inhibitor derived from this compound could function by blocking an ATP-dependent signaling pathway, which is often dysregulated in cancer. The diagram below illustrates this concept.

Caption: Conceptual blockade of a kinase signaling pathway by a hypothetical drug.

Conclusion

This compound is more than a simple chemical reagent; it is a strategically designed building block for modern medicinal chemistry. Its combination of a privileged aminopyridine core and a synthetically versatile, metabolically active methylthio group makes it an attractive starting point for the development of novel therapeutics. The robust synthetic route and clear potential for application in areas like kinase inhibition underscore its value to researchers and drug development professionals aiming to create the next generation of targeted medicines.

References

6-(Methylthio)pyridin-3-amine: A Versatile Heterocyclic Building Block for Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of the Aminopyridine Scaffold

The aminopyridine moiety is a cornerstone of medicinal chemistry, recognized for its prevalence in a wide array of pharmacologically active compounds.[1][2] These nitrogen-containing heterocycles are integral to the development of novel therapeutics due to their unique structural and electronic properties, which allow for diverse interactions with biological targets such as enzymes and receptors.[1] The versatility of the aminopyridine scaffold has led to its inclusion in numerous FDA-approved drugs, highlighting its significance in contemporary drug discovery.[1] Aminopyridines serve as crucial building blocks, enabling the synthesis of complex molecular architectures with a range of biological activities, including anti-bacterial, anti-inflammatory, and anti-protozoan properties.[1][3]

Within this important class of compounds, 6-(Methylthio)pyridin-3-amine emerges as a particularly valuable building block. The presence of both a nucleophilic amino group and a modifiable methylthio group on the pyridine ring provides a rich platform for chemical elaboration. This dual functionality allows for the strategic introduction of various substituents, facilitating the exploration of chemical space and the optimization of pharmacokinetic and pharmacodynamic properties.

This technical guide provides a comprehensive overview of this compound, from its fundamental chemical properties and synthesis to its application in the construction of biologically active molecules. We will delve into key reaction pathways, provide exemplary protocols, and showcase its role in the development of innovative therapeutic agents.

Physicochemical Properties and Structural Attributes

Understanding the inherent properties of this compound is crucial for its effective utilization in synthesis.

| Property | Value | Source |

| CAS Number | 29958-08-5 | BLD Pharm[4][5] |

| Molecular Formula | C6H8N2S | American Elements[6] |

| Molecular Weight | 140.21 g/mol | American Elements[6] |

The structure of this compound features a pyridine ring substituted with an amino group at the 3-position and a methylthio group at the 6-position. The amino group imparts basicity and nucleophilicity, making it a key handle for reactions such as acylation, alkylation, and coupling reactions. The methylthio group, while relatively stable, can be oxidized to the corresponding sulfoxide or sulfone, which can then act as a leaving group in nucleophilic substitution reactions.[7][8] This latent reactivity significantly expands the synthetic utility of this building block.

Synthesis of this compound and its Analogs

The synthesis of substituted aminopyridines can be achieved through various established methods. While specific, scalable syntheses for this compound itself are often proprietary, general approaches to aminopyridine synthesis provide a foundation for its preparation. A common strategy involves the amination of a suitable pyridine precursor.

Illustrative Synthetic Workflow:

The following diagram outlines a generalized approach to the synthesis of functionalized aminopyridines, which can be adapted for the preparation of this compound.

Caption: Generalized workflow for the synthesis of this compound.

Key Reactions and Synthetic Utility

The true value of this compound lies in its versatility as a synthetic intermediate. Both the amino and methylthio groups can be selectively manipulated to build molecular complexity.

Reactions at the Amino Group

The amino group is a primary site for a variety of transformations, including:

-

Acylation: Reaction with acyl chlorides or anhydrides to form amides.

-

Sulfonylation: Reaction with sulfonyl chlorides to produce sulfonamides.

-

Buchwald-Hartwig Amination: Palladium-catalyzed cross-coupling with aryl halides or triflates to form C-N bonds.

-

Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent to yield secondary or tertiary amines.

Reactions Involving the Methylthio Group

The methylthio group offers a different set of synthetic possibilities:

-

Oxidation: The sulfur atom can be oxidized to a sulfoxide or sulfone using reagents like m-CPBA or hydrogen peroxide.[8] This transformation alters the electronic properties of the pyridine ring and can facilitate subsequent reactions.

-

Nucleophilic Aromatic Substitution (SNAr): Oxidation to the sulfone activates the 6-position of the pyridine ring, making it susceptible to displacement by nucleophiles. This is a powerful method for introducing a wide range of substituents.

Exemplary Synthetic Protocol: Oxidation of the Methylthio Group

This protocol describes a general procedure for the oxidation of a methylthio-substituted pyridine to the corresponding sulfone, a key step in activating the molecule for SNAr reactions.

Materials:

-

This compound derivative

-

meta-Chloroperoxybenzoic acid (m-CPBA)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Anhydrous magnesium sulfate

Procedure:

-

Dissolve the this compound derivative (1 equivalent) in DCM in a round-bottom flask.

-

Cool the solution to 0 °C in an ice bath.

-

Add m-CPBA (2.2 equivalents) portion-wise over 15 minutes, ensuring the temperature remains below 5 °C.

-

Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by TLC or LC-MS.

-

Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution until gas evolution ceases.

-

Separate the organic layer, and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired sulfone.

Applications in Drug Discovery: A Case Study Approach

The strategic incorporation of the this compound scaffold has been instrumental in the development of several clinical candidates.

Case Study: Pyrido[3,4-d]pyrimidine-based MPS1 Inhibitors

In the development of inhibitors for Monopolar Spindle 1 (MPS1), a key regulator of the spindle assembly checkpoint, researchers utilized a pyrido[3,4-d]pyrimidine core.[9] The synthesis of these inhibitors involved a key intermediate derived from a 2-(methylthio)pyridine derivative.[9] The methylthio group was oxidized to a sulfone, which then served as a leaving group for the introduction of an aniline moiety via nucleophilic aromatic substitution.[9] This strategic use of the methylthio group's reactivity was crucial for the construction of the final, potent inhibitors.[9]

The following diagram illustrates the key synthetic transformation in the development of these MPS1 inhibitors.

Caption: Key synthetic step in the development of MPS1 inhibitors.

Conclusion and Future Outlook

This compound is a highly valuable and versatile heterocyclic building block in modern drug discovery. Its dual functionality, with a reactive amino group and a synthetically adaptable methylthio group, provides medicinal chemists with a powerful tool for generating diverse libraries of compounds. The ability to leverage both functionalities in a controlled and strategic manner allows for the efficient construction of complex molecular architectures with tailored biological activities.

As the demand for novel therapeutics continues to grow, the importance of well-designed and versatile building blocks like this compound will only increase. Future research will likely focus on the development of new and more efficient methods for its synthesis and functionalization, as well as its application in the discovery of next-generation drugs targeting a wide range of diseases.

References

- 1. Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024) - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07438F [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. Aminopyridines in the development of drug candidates against protozoan neglected tropical diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 29958-08-5|this compound|BLD Pharm [bldpharm.com]

- 5. 29958-08-5|this compound|BLD Pharm [bldpharm.de]

- 6. americanelements.com [americanelements.com]

- 7. benchchem.com [benchchem.com]

- 8. WO2013065064A1 - A process for preparation of l-(6-methylpyridin-3-yl)-2-[4-(meth.ylsulfonyi)phenyl]ethanone field of invention - Google Patents [patents.google.com]

- 9. pubs.acs.org [pubs.acs.org]

Navigating the Physicochemical Landscape of 6-(Methylthio)pyridin-3-amine: An In-depth Technical Guide

For the attention of Researchers, Scientists, and Drug Development Professionals.

This guide provides a comprehensive technical overview of the solubility and stability of 6-(Methylthio)pyridin-3-amine, a crucial yet under-documented heterocyclic amine. As a Senior Application Scientist, the following content is structured to deliver not just procedural steps, but a foundational understanding of the principles governing the physicochemical behavior of this compound. The protocols outlined herein are designed to be self-validating, ensuring robust and reproducible results in your research and development endeavors.

Introduction: The Significance of Physicochemical Profiling

This compound, with its unique constellation of a pyridine ring, an amino group, and a methylthio substituent, presents a distinct profile of opportunities and challenges in medicinal chemistry and materials science. The pyridine core is a well-established pharmacophore, while the amino and methylthio groups offer avenues for diverse chemical modifications and interactions. However, the successful application of this molecule is fundamentally tethered to a thorough understanding of its solubility and stability. These parameters govern its biological availability, dictate formulation strategies, and influence its shelf-life and degradation pathways. This guide will provide the necessary framework to comprehensively characterize these critical attributes.

Section 1: Solubility Profile of this compound

The solubility of an active pharmaceutical ingredient (API) or a key intermediate is a critical determinant of its utility. Poor solubility can lead to erratic absorption and suboptimal efficacy. The structural features of this compound—a polar aminopyridine scaffold and a nonpolar methylthio group—suggest a nuanced solubility profile. While likely more soluble in organic solvents than in aqueous media, a quantitative understanding across a range of solvents is essential for process development and formulation.

Theoretical Considerations

The principle of "like dissolves like" provides a preliminary framework for predicting solubility. The polar aminopyridine portion of the molecule is expected to interact favorably with polar solvents through hydrogen bonding and dipole-dipole interactions. Conversely, the methylthio group contributes to its lipophilicity, suggesting solubility in less polar organic solvents. The interplay of these features will dictate the overall solubility profile. Computational models, such as those based on quantitative structure-property relationships (QSPR), can offer initial predictions, but empirical determination remains the gold standard.

Experimental Determination of Solubility

A systematic approach to determining both kinetic and thermodynamic solubility is recommended. Kinetic solubility provides a measure of solubility under conditions often encountered in high-throughput screening, while thermodynamic solubility represents the true equilibrium solubility.

Experimental Workflow for Solubility Determination

Caption: Workflow for determining kinetic and thermodynamic solubility.

Protocol for Thermodynamic Solubility Determination:

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid this compound to a series of vials containing a known volume of each test solvent (e.g., water, phosphate-buffered saline (PBS) pH 7.4, ethanol, methanol, acetonitrile, dichloromethane, dimethyl sulfoxide (DMSO)).

-

Ensure enough solid is added so that undissolved solid remains at equilibrium.

-

-

Equilibration:

-

Seal the vials and agitate them at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed to let the excess solid settle.

-

Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are transferred. Centrifugation or filtration through a solvent-compatible filter (e.g., 0.22 µm PTFE) is recommended.

-

-

Quantification:

-

Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.

-

Analyze the standard solutions and the saturated supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis spectrophotometry, to generate a calibration curve.[1]

-

Determine the concentration of the compound in the supernatant from the calibration curve.

-

Table 1: Anticipated Solubility Profile of this compound

| Solvent | Polarity Index | Expected Solubility | Rationale |

| Water | 10.2 | Low | The nonpolar methylthio group and the aromatic ring limit aqueous solubility. |

| PBS (pH 7.4) | ~10.2 | Low to Moderate | The amino group may be partially protonated, slightly enhancing solubility over pure water. |

| Ethanol | 5.2 | Moderate to High | Good balance of polarity to interact with the aminopyridine and non-polarity for the methylthio group. |

| Methanol | 6.6 | Moderate to High | Similar to ethanol, a polar protic solvent capable of hydrogen bonding. |

| Acetonitrile | 5.8 | Moderate | A polar aprotic solvent. |

| Dichloromethane | 3.1 | Moderate | A nonpolar solvent that can solubilize the less polar aspects of the molecule. |

| DMSO | 7.2 | High | A highly polar aprotic solvent, generally a good solvent for a wide range of organic molecules. |

Section 2: Stability of this compound

Assessing the chemical stability of a compound is paramount to ensure its integrity during storage, handling, and in its final application. The presence of the amino and methylthio groups suggests potential susceptibility to specific degradation pathways. This section outlines a comprehensive strategy for evaluating the stability of this compound under various stress conditions, guided by the principles of the International Council for Harmonisation (ICH) guidelines.[2][3][4]

Potential Degradation Pathways

-

Oxidation: The thioether (methylthio) group is susceptible to oxidation, potentially forming the corresponding sulfoxide and subsequently the sulfone. This can be promoted by atmospheric oxygen, heat, or the presence of oxidizing agents.

-

Photodegradation: Aminopyridine derivatives can be sensitive to light, leading to a variety of degradation products. The energy from UV or visible light can induce photochemical reactions.[5][6]

-

Hydrolysis: While the core structure is generally stable to hydrolysis, extreme pH conditions could potentially affect the molecule, although this is less likely for the thioether linkage compared to an ester.[7]

-

Thermal Degradation: Elevated temperatures can accelerate degradation reactions.

Logical Flow for Stability Assessment

Caption: A systematic approach to stability testing.

Forced Degradation (Stress Testing)

Forced degradation studies are essential to identify potential degradation products and to develop a stability-indicating analytical method.

Protocol for Forced Degradation Studies:

-

Preparation: Prepare solutions of this compound in appropriate solvents (e.g., a mixture of water and an organic co-solvent like acetonitrile or methanol).

-

Stress Conditions:

-

Acid Hydrolysis: Treat the solution with 0.1 M HCl at an elevated temperature (e.g., 60 °C) for a defined period (e.g., 24 hours).

-

Base Hydrolysis: Treat the solution with 0.1 M NaOH at an elevated temperature (e.g., 60 °C) for a defined period.

-

Oxidative Degradation: Treat the solution with a dilute solution of hydrogen peroxide (e.g., 3% H₂O₂) at room temperature.

-

Thermal Degradation: Store both solid compound and a solution at an elevated temperature (e.g., 80 °C).

-

Photostability: Expose the solid compound and a solution to light according to ICH Q1B guidelines (e.g., overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).

-

-

Analysis:

-

At appropriate time points, withdraw samples, neutralize if necessary, and analyze by a stability-indicating HPLC method.

-

Compare the chromatograms of the stressed samples to that of an unstressed control to identify degradation peaks.

-

Use a photodiode array (PDA) detector to assess peak purity.

-

Employ Liquid Chromatography-Mass Spectrometry (LC-MS) to obtain mass information on the degradation products to aid in their identification.

-

Long-Term Stability Studies

Long-term stability studies are performed under controlled storage conditions to establish a re-test period or shelf life.

Protocol for Long-Term Stability Studies:

-

Sample Preparation: Package the solid this compound in a container that simulates the proposed storage and distribution packaging.

-

Storage Conditions: Store the samples under the conditions recommended by ICH guidelines, such as:

-

Long-term: 25 °C ± 2 °C / 60% RH ± 5% RH

-

Accelerated: 40 °C ± 2 °C / 75% RH ± 5% RH

-

-

Testing Frequency: Test the samples at specified time intervals (e.g., 0, 3, 6, 9, 12, 18, 24 months).

-

Analytical Testing: At each time point, analyze the samples for appearance, assay (potency), and the presence of degradation products using a validated stability-indicating HPLC method.

Table 2: Key Parameters for Stability Assessment

| Stability Test | Conditions | Key Parameters to Monitor |

| Forced Degradation | Acid, Base, Oxidation, Heat, Light | Peak purity, Formation of new peaks, Mass balance |

| Long-Term Stability | 25°C/60% RH, 40°C/75% RH | Appearance, Assay, Degradation products, Moisture content |

Section 3: Analytical Methodologies

A robust and validated analytical method is the cornerstone of accurate solubility and stability testing. High-Performance Liquid Chromatography (HPLC) is the preferred technique for this purpose.

Development of a Stability-Indicating HPLC Method

A stability-indicating method is one that can separate the parent compound from its degradation products, allowing for the accurate quantification of each.

Starting Point for HPLC Method Development:

-

Column: A C18 reversed-phase column is a good starting point.

-

Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic modifier (e.g., acetonitrile or methanol).

-

Detection: UV detection at a wavelength where this compound has significant absorbance. A photodiode array (PDA) detector is highly recommended to assess peak purity.

-

Method Validation: The method should be validated according to ICH guidelines (Q2(R1)) for specificity, linearity, range, accuracy, precision, and robustness.

Conclusion

References

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. scribd.com [scribd.com]

- 3. Ich guidelines for stability studies 1 | PPTX [slideshare.net]

- 4. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 5. 6-Aminoquinolones: photostability, cellular distribution and phototoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. In vitro phototoxic potential and photochemical properties of imidazopyridine derivative: a novel 5-HT4 partial agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Topic: Potential Applications of 6-(Methylthio)pyridin-3-amine in Medicinal Chemistry

An In-Depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract

6-(Methylthio)pyridin-3-amine represents a compelling, yet underexplored, starting point for medicinal chemistry campaigns. This technical guide synthesizes the current understanding of its constituent pharmacophores—the aminopyridine core and the methylthio group—to build a predictive framework for its application in drug discovery. We will deconstruct the molecule's inherent physicochemical properties, explore its potential as a scaffold for kinase inhibitors and other therapeutic classes, and provide actionable synthetic and screening protocols. This document serves as a strategic blueprint for leveraging this versatile building block to develop novel therapeutics.

Deconstructing the Scaffold: Core Chemical Attributes and Predicted Physicochemical Profile

The therapeutic potential of any chemical scaffold is fundamentally tied to its structure and resulting physicochemical properties. This compound combines two functionalities of high interest in medicinal chemistry: the 3-aminopyridine moiety and a strategically placed methylthio group.

-

The 3-Aminopyridine Core: This motif is a well-established "hinge-binder" in kinase inhibitor design.[1][2] The pyridine nitrogen acts as a hydrogen bond acceptor, while the exocyclic amino group serves as a crucial hydrogen bond donor. This arrangement allows for the bidentate hydrogen bonding pattern characteristic of many Type I and Type II kinase inhibitors. Beyond kinases, the aminopyridine scaffold is a versatile building block found in a wide array of biologically active molecules, prized for its metabolic stability and ability to participate in various intermolecular interactions.[3]

-

The 6-Methylthio (-SMe) Group: The inclusion of a methylthio group profoundly influences the molecule's profile.[4] It significantly increases lipophilicity, which can enhance membrane permeability and access to hydrophobic binding pockets.[5] From a metabolic standpoint, the sulfur atom is a potential site for oxidation, leading to the formation of sulfoxide (-SOCH₃) and sulfone (-SO₂CH₃) metabolites. These oxidized forms have drastically different electronic and steric properties, with the sulfone being a strong hydrogen bond acceptor. This metabolic potential can be strategically employed in prodrug design or, conversely, may represent a metabolic liability that requires careful management during lead optimization.

Predicted Physicochemical and ADME Properties

A preliminary analysis of the structure suggests the following properties, which are critical for its progression in a drug discovery pipeline.

| Property | Predicted Influence of this compound | Rationale |

| Solubility | Moderate | The basic aminopyridine core can be protonated, aiding aqueous solubility. However, the methylthio group adds lipophilicity, creating a balance. |

| Lipophilicity (LogP) | Moderate to High | The methylthio group is a key contributor to lipophilicity, facilitating membrane passage.[5] |

| Metabolic Stability | Moderate | The pyridine ring is generally stable. The methylthio group is the most likely site of metabolism (oxidation). This can be a tool for modulating properties.[5] |

| Target Interactions | High Potential | The 3-amino group is a potent H-bond donor. The pyridine N is an H-bond acceptor. The -SMe group can occupy hydrophobic pockets and its sulfur atom can engage in non-canonical interactions like chalcogen bonding. |

Strategic Blueprint for Library Development: Synthesis and Diversification

The true value of this compound lies in its utility as a versatile starting material for generating diverse chemical libraries. The 3-amino group is the primary handle for derivatization, allowing for the exploration of vast chemical space through well-established synthetic methodologies.

Core Synthetic Workflow: N-Arylation and N-Acylation

A robust strategy for library generation involves the coupling of various aryl, heteroaryl, or acyl moieties to the 3-amino position. This is commonly achieved via transition metal-catalyzed cross-coupling reactions or standard amide bond formation.

Experimental Protocol: Buchwald-Hartwig Amination

This protocol describes a general procedure for the palladium-catalyzed N-arylation of this compound.

-

Reaction Setup: To an oven-dried Schlenk tube, add this compound (1.0 eq), the desired aryl halide (1.1 eq), a palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%), a suitable phosphine ligand (e.g., Xantphos, 4 mol%), and a base (e.g., Cs₂CO₃, 2.0 eq).

-

Solvent Addition: Evacuate and backfill the tube with an inert gas (e.g., Argon or Nitrogen). Add anhydrous, degassed solvent (e.g., dioxane or toluene) via syringe.

-

Reaction: Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) and stir until the starting material is consumed, as monitored by TLC or LC-MS.

-

Workup: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired N-aryl derivative.

High-Potential Therapeutic Applications

The structural features of this compound derivatives make them prime candidates for several therapeutic areas, most notably in oncology and inflammatory diseases through kinase inhibition.

Application I: Kinase Inhibition

The aminopyridine scaffold is a privileged structure in kinase inhibitor design.[6] By coupling an appropriate moiety at the 3-amino position, derivatives of this compound can be designed to target the ATP-binding site of various kinases.

-

Potential Targets:

-

Janus Kinases (JAKs): The JAK family (JAK1, JAK2, JAK3, TYK2) is central to cytokine signaling pathways involved in inflammation and myeloproliferative disorders. Aminopyridine-based compounds have shown potent and selective inhibition of JAK2.[2]

-

p38 MAP Kinase: This kinase is a key regulator of inflammatory responses. Aminopyridine N-oxides have been identified as potent p38α inhibitors with in vivo efficacy in models of inflammation.[1]

-

Cyclin-Dependent Kinases (CDKs): As regulators of the cell cycle, CDKs are major targets in oncology. Aminopyridine derivatives have been developed as dual CDK/HDAC inhibitors.[6]

-

Structure-Activity Relationship (SAR) Hypothesis

For a hypothetical library targeting JAK2, we can predict the following SAR:

| R-Group (at N-3 position) | Predicted JAK2 IC₅₀ | Rationale |

| Phenyl | Moderate | Basic scaffold; lacks specific interactions. |

| 4-Hydroxyphenyl | Improved | Potential for an additional H-bond in the active site. |

| 3-Cyanophenyl | Potent | The cyano group can interact with specific residues or displace water molecules. |

| 4-Trifluoromethylphenyl | Potent | The -CF₃ group can occupy a hydrophobic sub-pocket. |

Application II: Antimicrobial Agents

Compounds containing pyridine and sulfur moieties have demonstrated a range of antimicrobial activities.[7] For instance, the riminophenazine class, which has been modified with pyridylamino groups, is effective against multidrug-resistant tuberculosis.[8] A library derived from this compound could be screened against a panel of bacterial and fungal pathogens to identify novel antimicrobial leads.

Target Validation and Screening Workflow

Once a library of compounds has been synthesized, a robust screening cascade is required to identify active molecules and validate their mechanism of action.

Experimental Protocol: Cellular Target Engagement Assay (Western Blot)

This protocol outlines a method to assess the ability of a synthesized compound to inhibit a target kinase (e.g., JAK2) within a cellular context.

-

Cell Culture and Plating: Culture a relevant cell line (e.g., HEL cells, which have a constitutively active JAK2 mutation) in appropriate media.[2] Seed the cells into 6-well plates and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a dose-response curve of the test compound (e.g., 0.1 nM to 10 µM) for a specified time (e.g., 2-4 hours). Include a vehicle control (e.g., DMSO).

-

Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

Western Blotting: Normalize protein amounts, separate proteins by SDS-PAGE, and transfer them to a PVDF membrane.

-

Immunoblotting: Probe the membrane with primary antibodies against the phosphorylated substrate of the target kinase (e.g., anti-phospho-STAT3 for JAK2) and the total protein (e.g., anti-STAT3).

-

Detection and Analysis: Use a secondary antibody conjugated to HRP and an ECL substrate for detection. Quantify the band intensities and normalize the phosphorylated protein signal to the total protein signal. Calculate the IC₅₀ value from the dose-response curve.

Conclusion and Future Perspectives

This compound is a high-potential scaffold for modern medicinal chemistry. Its constituent parts—the hinge-binding aminopyridine and the lipophilic, metabolically active methylthio group—provide a rich foundation for generating novel therapeutics. The synthetic tractability of the 3-amino group allows for rapid library development, while the 6-methylthio group offers a unique handle for fine-tuning pharmacokinetic properties and exploring specific hydrophobic interactions within target proteins.

Future efforts should focus on synthesizing diverse libraries and screening them against key therapeutic targets, particularly kinases involved in oncology and inflammation. Detailed metabolic studies of lead compounds will be crucial to understanding the role and fate of the methylthio moiety, potentially unlocking novel prodrug strategies or identifying liabilities to be engineered out. By leveraging the principles outlined in this guide, research teams can effectively harness the potential of this versatile chemical building block.

References

- 1. Design, synthesis, and structure-activity relationships of aminopyridine N-oxides, a novel scaffold for the potent and selective inhibition of p38 mitogen activated protein kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Design, synthesis and structure-activity relationship study of aminopyridine derivatives as novel inhibitors of Janus kinase 2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. chemneo.com [chemneo.com]

- 5. hilarispublisher.com [hilarispublisher.com]

- 6. Discovery of Novel 2-Aminopyridine-Based and 2-Aminopyrimidine-Based Derivatives as Potent CDK/HDAC Dual Inhibitors for the Treatment of Refractory Solid Tumors and Hematological Malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

An In-depth Technical Guide on the Safety and Handling of 6-(Methylthio)pyridin-3-amine

As a Senior Application Scientist, I recognize the imperative for meticulous safety protocols in the handling of specialized chemical compounds. This guide provides a comprehensive overview of the safety and handling precautions for 6-(Methylthio)pyridin-3-amine, tailored for professionals in research and drug development. The structure of this document is designed to logically present the critical information, moving from hazard identification to emergency response and finally to daily handling and storage procedures, ensuring a holistic understanding of the compound's safety profile.

Hazard Identification and Risk Assessment

A foundational element of laboratory safety is a thorough understanding of the inherent hazards of a substance. This compound presents several potential risks that necessitate careful management.

GHS Classification

The Globally Harmonized System (GHS) provides a universally understood framework for classifying chemical hazards. For this compound, the pertinent classifications include:

-

Acute Toxicity, Oral (Category 4): This classification indicates that the substance may be harmful if ingested.

-

Skin Corrosion/Irritation (Category 2): Direct contact can lead to skin irritation.[1]

-

Serious Eye Damage/Eye Irritation (Category 2A): The compound is capable of causing serious irritation to the eyes.[1]

-

Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System: Inhalation of the dust or fumes may cause respiratory irritation.[1]

Signal Word and Hazard Statements

Based on its GHS classification, the appropriate signal word and hazard statements are:

-

Signal Word: Warning[2]

-

Hazard Statements:

Precautionary Statements

To mitigate the identified risks, the following precautionary measures are essential:

-

Prevention:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[2]

-

P264: Wash skin thoroughly after handling.[4]

-

P270: Do not eat, drink or smoke when using this product.[4]

-

P271: Use only outdoors or in a well-ventilated area.[4]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[2]

-

-

Response:

-

P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[5]

-

P302+P352: IF ON SKIN: Wash with plenty of soap and water.[2]

-

P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

P330: Rinse mouth.

-

P332+P313: If skin irritation occurs: Get medical advice/attention.[2]

-

P337+P313: If eye irritation persists: Get medical advice/attention.

-

P362: Take off contaminated clothing and wash before reuse.

-

-

Storage:

-

P403+P233: Store in a well-ventilated place. Keep container tightly closed.

-

P405: Store locked up.[1]

-

-

Disposal:

-

P501: Dispose of contents/container to an approved waste disposal plant.[2]

-

Emergency Procedures

Preparedness for unforeseen incidents is a critical component of laboratory safety.

First-Aid Measures

In the event of exposure, immediate and appropriate first aid is crucial:

-

General Advice: In all instances of exposure, it is prudent to consult a physician and provide them with the Safety Data Sheet (SDS) for the compound.

-

Inhalation: If inhaled, the individual should be moved to an area with fresh air. If breathing ceases, artificial respiration should be administered. Medical attention should be sought.[1][6][7]

-

Skin Contact: Contaminated clothing should be removed immediately, and the affected skin area should be washed thoroughly with soap and water. If irritation develops or persists, medical advice should be obtained.[1][7]

-

Eye Contact: The eyes should be rinsed cautiously with water for at least 15 minutes. If contact lenses are present, they should be removed if it is safe to do so. Medical attention is necessary.[1][7]

-

Ingestion: If the substance is swallowed, the mouth should be rinsed with water. Vomiting should not be induced. Immediate medical attention is required.[1][7]

Firefighting Measures

-

Suitable Extinguishing Media: For fires involving this compound, water spray, alcohol-resistant foam, dry chemical, or carbon dioxide are appropriate extinguishing agents.[7]

-

Hazardous Combustion Products: During a fire, hazardous decomposition products such as carbon oxides, nitrogen oxides (NOx), and sulfur oxides may be generated.[2]

-

Protective Equipment: Firefighters should use a self-contained breathing apparatus (SCBA) and full protective gear.[2][6]

Accidental Release Measures

-

Personal Precautions: In the case of a spill, personal protective equipment should be worn. The formation of dust should be avoided, and adequate ventilation must be ensured.[7]

-

Environmental Precautions: The product should be prevented from entering drains or watercourses.[2]

-

Containment and Cleanup: Spilled material should be carefully swept or shoveled into a suitable, closed container for disposal, avoiding the creation of dust.[1][7]

Handling and Storage

Proactive measures in daily handling and storage are the most effective way to prevent accidents.

Safe Handling Protocols

-

Engineering Controls: All work with this compound should be conducted within a properly functioning fume hood to minimize the risk of inhalation.

-

Personal Protective Equipment (PPE):

-

Eye and Face Protection: Chemical safety goggles or a face shield are mandatory.[8][9]

-

Skin Protection: Chemically resistant gloves should be worn. It is crucial to inspect gloves for any signs of degradation before use and to employ proper glove removal techniques to prevent skin contact.[8][9]

-

Body Protection: A lab coat or other protective clothing should be worn to prevent skin exposure.[8][9]

-

Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator with an appropriate cartridge should be used.[8][9]

-

-

Hygiene Practices: Hands should be washed thoroughly after handling the compound. Eating, drinking, and smoking are strictly prohibited in the laboratory.

Conditions for Safe Storage

-

Storage Environment: The compound should be stored in a tightly closed container in a cool, dry, and well-ventilated area.[1][10]

-

Incompatibilities: It should be stored away from strong oxidizing agents and strong acids.[1][2][10]

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is provided in the table below for easy reference.

| Property | Value |

| Molecular Formula | C6H8N2S |

| Molecular Weight | 140.21 g/mol [11] |

| Appearance | Solid |

| Melting Point | Not available |

| Boiling Point | Not available[11] |

| Solubility | No data available |

Experimental Protocol: Safe Weighing and Dispensing

The following is a step-by-step protocol for the safe weighing and dispensing of this compound in a laboratory setting.

5.1. Required Materials and Equipment

-

This compound

-

Analytical balance

-

Spatula

-

Weigh boat or weighing paper

-

Appropriate solvent

-

Volumetric flask

-

Fume hood

-

Full Personal Protective Equipment (as detailed in Section 3.1)

5.2. Detailed Procedure

-

Preparation: Before beginning, ensure all necessary PPE is correctly worn. Verify that the fume hood is operational and the sash is at the appropriate height.

-

Tare the Balance: Place a clean weigh boat or weighing paper on the analytical balance and press the tare button.

-

Dispense the Compound: Inside the fume hood, carefully open the container of this compound. Using a clean spatula, cautiously transfer the desired amount of the solid onto the weigh boat.

-

Record the Mass: Close the container and record the precise mass of the compound.

-

Transfer for Use: Carefully transfer the weighed solid to the appropriate vessel for your experiment.

-

Decontamination: Dispose of the weigh boat and any other contaminated disposable materials in the designated chemical waste container. Thoroughly clean the spatula and the work area within the fume hood.

-

Post-Procedure: Remove PPE following the correct procedure to avoid self-contamination and wash hands thoroughly.

Workflow for Safe Handling

The following diagram provides a visual representation of the logical workflow for the safe handling of this compound, from initial risk assessment to final waste disposal.

Caption: A logical workflow for the safe handling of this compound.

Conclusion

The responsible use of this compound in a research and development context is contingent upon a comprehensive understanding and implementation of robust safety protocols. By adhering to the principles of hazard identification, risk mitigation through engineering controls and personal protective equipment, and preparedness for emergencies, scientists and researchers can ensure a safe working environment. This guide serves as a foundational resource to support these critical safety objectives.

References

- 1. fishersci.com [fishersci.com]

- 2. international.brand.akzonobel.com [international.brand.akzonobel.com]

- 3. 6-Methoxypyridazin-3-amine | C5H7N3O | CID 81673 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. assets.greenbook.net [assets.greenbook.net]

- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 7. chemicalbook.com [chemicalbook.com]

- 8. americanchemistry.com [americanchemistry.com]

- 9. solutions.covestro.com [solutions.covestro.com]

- 10. fishersci.com [fishersci.com]

- 11. 29958-08-5|this compound|BLD Pharm [bldpharm.com]

The Ascendance of a Privileged Scaffold: A Technical Guide to the Discovery and History of Substituted Pyridin-3-amines

For Researchers, Scientists, and Drug Development Professionals

Abstract

The substituted pyridin-3-amine core is a cornerstone of modern medicinal chemistry, embedded within a multitude of therapeutic agents and clinical candidates. Its journey from a laboratory curiosity to a privileged scaffold is a testament to over a century of synthetic innovation and a deepening understanding of its biological significance. This in-depth technical guide provides a comprehensive exploration of the discovery and historical evolution of substituted pyridin-3-amines. We will delve into the foundational synthetic methodologies, trace their progression to contemporary catalytic systems, and chart the parallel discovery of their diverse biological activities. This guide is designed to furnish researchers and drug development professionals with a thorough historical and technical understanding, complete with detailed experimental protocols, comparative data, and mechanistic insights to inform future discovery efforts.

The Genesis of a Scaffold: Early Synthesis of 3-Aminopyridine

The story of substituted pyridin-3-amines begins with the parent molecule, 3-aminopyridine. While its first synthesis was reported in the early 20th century, the foundational chemistry that enabled its practical preparation was laid in 1881 by August Wilhelm von Hofmann.[1] His discovery of the Hofmann rearrangement, a method for converting a primary amide into a primary amine with one fewer carbon atom, proved to be the key to unlocking 3-aminopyridine from the readily available nicotinamide (vitamin B3).[1][2]

The early 20th century saw a flurry of activity in the synthesis of 3-aminopyridine, with notable contributions from several chemists who explored various synthetic avenues.[3] These classical methods, while historically significant, often required harsh reaction conditions and were limited in scope and yield.

Key Historical Synthetic Routes to 3-Aminopyridine:

| Method | Precursor | Reagents | Significance |